![molecular formula C14H9BrN2O2 B2914013 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid CAS No. 1507524-69-7](/img/structure/B2914013.png)
7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid
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Overview
Description
“7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid” is a unique chemical compound. Its empirical formula is C8H5BrN2O2 and it has a molecular weight of 241.04 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . Benzimidazole, a core structure in this compound, is known for its broad range of chemical and biological properties .
Synthesis Analysis
Benzimidazoles can be synthesized through a one-pot procedure that involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular structure of “7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid” is characterized by the presence of a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxylic acid group and a phenyl group .Chemical Reactions Analysis
Benzimidazoles, including “7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can participate in copper (II)-catalyzed oxidative cross-coupling reactions with anilines, primary alkyl amines, and sodium azide . This reaction sequence involves C-H functionalization, transimination, ortho-selective amination, and cyclization .Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid, have been studied extensively for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5(6)-position, can significantly influence the anticancer activity . These compounds have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Antimicrobial Activity
Benzimidazole compounds have demonstrated potent antimicrobial activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in this activity . Some benzimidazole derivatives have shown moderate activity against various bacteria and fungi .
Antifungal Activity
Some benzimidazole derivatives have been designed and synthesized as a new class of antifungal agents . These compounds target specific fungal proteins, inhibiting their function and thus preventing the growth and proliferation of the fungi .
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties . Their structure, which is similar to the nucleotides found in the human body, allows them to interact easily with biopolymers, making them potential candidates for antiviral drugs .
Anti-inflammatory Activity
Benzimidazole compounds have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions characterized by inflammation .
Analgesic Activity
Benzimidazole derivatives have been studied for their analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .
Antiparasitic Activity
Benzimidazole compounds have shown potential as antiparasitic agents . They have been found to inhibit various enzymes involved in the life cycle of parasites, making them potential candidates for the treatment of parasitic infections .
Antidiabetic Activity
Benzimidazole derivatives have also been studied for their potential antidiabetic properties . They have been found to inhibit various enzymes involved in glucose metabolism, making them potential candidates for the treatment of diabetes .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets often results in the inhibition or modulation of the target’s function, leading to the observed biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
7-bromo-2-phenyl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-9(14(18)19)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIKLJQKFMQDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid |
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